molecular formula C16H14N4O6S B5054581 2-N-(3,5-dinitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide

2-N-(3,5-dinitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide

Cat. No.: B5054581
M. Wt: 390.4 g/mol
InChI Key: PYPBSPQHWIPYKZ-UHFFFAOYSA-N
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Description

2-N-(3,5-dinitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide is a complex organic compound that features a benzothiophene core substituted with a dicarboxamide group and a dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(3,5-dinitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiophene core, followed by the introduction of the dicarboxamide group. The final step involves the nitration to introduce the dinitrophenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-N-(3,5-dinitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the nitro groups to amino groups.

    Substitution: The compound can participate in substitution reactions, particularly at the dinitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

2-N-(3,5-dinitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-N-(3,5-dinitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide involves its interaction with specific molecular targets. The dinitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzothiophene core may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-N-(3,5-dinitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxylate
  • 2-N-(3,5-dinitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboximide

Uniqueness

2-N-(3,5-dinitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzothiophene core with a dinitrophenyl group and dicarboxamide functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

2-N-(3,5-dinitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O6S/c17-15(21)13-11-3-1-2-4-12(11)27-14(13)16(22)18-8-5-9(19(23)24)7-10(6-8)20(25)26/h5-7H,1-4H2,(H2,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPBSPQHWIPYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)C(=O)NC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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